molecular formula C22H16ClNO3S B2368906 (Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline CAS No. 1321730-52-2

(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline

Cat. No. B2368906
CAS RN: 1321730-52-2
M. Wt: 409.88
InChI Key: DLVJILPPMRWANQ-GYHWCHFESA-N
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Description

(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline, also known as CTCA, is a synthetic compound that has gained attention in scientific research due to its potential biological and pharmacological properties. This compound belongs to the family of chromene derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Scientific Research Applications

Antimicrobial Agents

Compounds derived from the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with different anilines have been investigated for their antimicrobial activity. These compounds have shown promising results against gram-positive and gram-negative bacteria as well as fungi, highlighting their potential as antimicrobial agents (Shriram H. Bairagi, A. Bhosale, M. Deodhar, 2009).

Corrosion Inhibition

The corrosion inhibition properties of synthesized compounds, such as (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, on mild steel in acidic environments have been explored. These studies show that such compounds can serve as efficient corrosion inhibitors, with the inhibition efficiency increasing with the concentration of the inhibitor (D. Daoud, T. Douadi, S. Issaadi, S. Chafaa, 2014).

Photocatalytic Applications

Research into the photocatalytic degradation of environmental pollutants, such as aniline derivatives, has demonstrated the effectiveness of ZnO supported on natural zeolite nanoparticles. This study underscores the potential of utilizing such catalysts for the eco-friendly removal of hazardous substances from the environment (Fereshteh Iazdani, Alireza Nezamzadeh-Ejhieh, 2021).

Greener Synthesis of 4H-Chromenes

The use of ZnO nanoparticles as catalysts for the assembly of densely functionalized 4H-chromenes in aqueous media represents a greener approach to chemical synthesis. This method emphasizes environmental sustainability by using water as the reaction medium and demonstrates the catalyst's recyclability, contributing to the principles of green chemistry (P. Ghosh, Asish R. Das, 2013).

properties

IUPAC Name

N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO3S/c1-15-6-12-19(13-7-15)28(25,26)21-14-16-4-2-3-5-20(16)27-22(21)24-18-10-8-17(23)9-11-18/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVJILPPMRWANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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